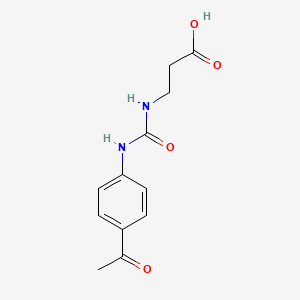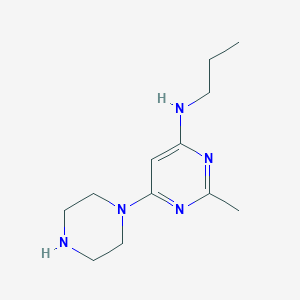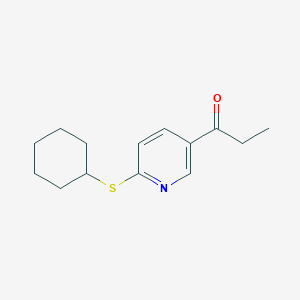
1-(6-(Cyclohexylthio)pyridin-3-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(Cyclohexylthio)pyridin-3-yl)propan-1-one is a chemical compound with the molecular formula C14H19NOS and a molecular weight of 249.37 g/mol . This compound is characterized by a pyridine ring substituted with a cyclohexylthio group and a propanone moiety. It is primarily used in research and development within the pharmaceutical and chemical industries .
Preparation Methods
The synthesis of 1-(6-(Cyclohexylthio)pyridin-3-yl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromopyridine and cyclohexylthiol.
Reaction Conditions: The reaction between 3-bromopyridine and cyclohexylthiol is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).
Formation of Intermediate: The intermediate product, 6-(cyclohexylthio)pyridine, is then subjected to a Friedel-Crafts acylation reaction using propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Purification: The final product, this compound, is purified using techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(6-(Cyclohexylthio)pyridin-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles like amines or thiols replace the existing substituents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(6-(Cyclohexylthio)pyridin-3-yl)propan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Mechanism of Action
The mechanism of action of 1-(6-(Cyclohexylthio)pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s cyclohexylthio group and pyridine ring allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(6-(Cyclohexylthio)pyridin-3-yl)propan-1-one can be compared with other similar compounds, such as:
1-(6-(Phenylthio)pyridin-3-yl)propan-1-one: This compound has a phenylthio group instead of a cyclohexylthio group, which may result in different chemical and biological properties.
1-(6-(Methylthio)pyridin-3-yl)propan-1-one:
1-(6-(Ethylthio)pyridin-3-yl)propan-1-one: Similar to the methylthio derivative, the ethylthio group influences the compound’s characteristics and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H19NOS |
|---|---|
Molecular Weight |
249.37 g/mol |
IUPAC Name |
1-(6-cyclohexylsulfanylpyridin-3-yl)propan-1-one |
InChI |
InChI=1S/C14H19NOS/c1-2-13(16)11-8-9-14(15-10-11)17-12-6-4-3-5-7-12/h8-10,12H,2-7H2,1H3 |
InChI Key |
MYVUMBFXCUOTGI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CN=C(C=C1)SC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



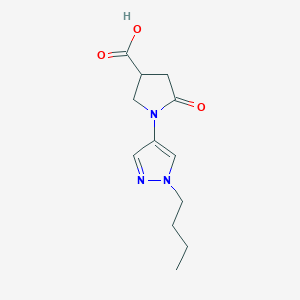
![2-Azatricyclo[6.2.0.03,6]deca-1,3(6),7-triene](/img/structure/B13001098.png)
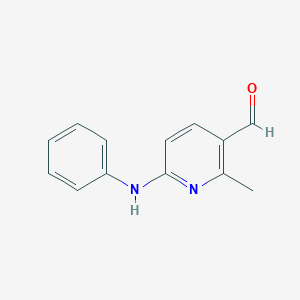
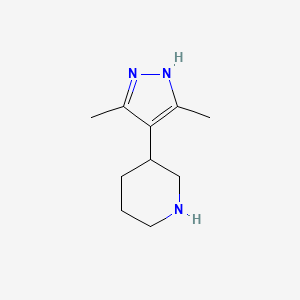


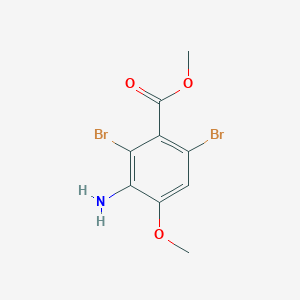
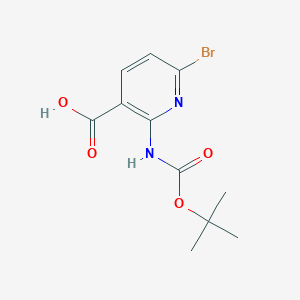
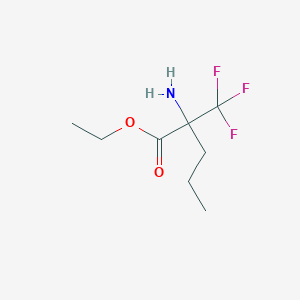

![6-(3,4-Dimethylphenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13001163.png)
